(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Overview
Description
“(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol” is a chemical compound with the molecular formula C6H11NO3 . It is also known as (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2,7H2;1H/t3-,4+,5+,6+/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.62 . It is a solid at room temperature .Scientific Research Applications
HIV Protease Inhibitors Development :
- A key ligand for new HIV protease inhibitors, (3S,3aR,6aS)-Hexahydrofuro[2,3-B]furan-3-Ol, was synthesized with high enantiomeric excess. The process featured a highly stereoselective anti-aldol reaction (Ghosh, Li, & Perali, 2006).
- This compound is a critical building block for several clinical and experimental HIV protease inhibitors, including the important drug darunavir. A concise synthesis was achieved using a one-pot procedure (Sevenich, Liu, Arduengo, Gupton, & Opatz, 2017).
- An efficient method for synthesizing racemic hexahydrofuro[2,3-b]furan-3-ol utilized a lanthanide catalyst. This method supports the production of various furo[2,3-b]furan derivatives (Yu, Polniaszek, Becker, Cook, & L. H. L. Yu, 2007).
Synthesis Techniques :
- The synthesis of darunavir analogue involved multiple steps, achieving high yield and optical purity. This process is vital for producing chiral alcohol, which is a crucial component of HIV protease inhibitors (Bommena, Inti, Vysyaraju, Krishna, & Bethanabatla, 2015).
- A one-pot synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol was developed using organocatalytic condensation and enzymatic optical resolution. This method facilitated the practical synthesis of Darunavir (Kanemitsu, Inoue, Yoshimura, Yoneyama, Watarai, Miyazaki, Odanaka, Nagata, & Itoh, 2016).
HIV-1 Protease Inhibitor Drug Development :
- The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key subunit of the HIV-1 protease inhibitor drug Darunavir, was accomplished using commercially available sugar derivatives. This synthesis was part of a larger effort to create optically active ligands for HIV-1 protease inhibitors (Ghosh, Markad, & Robinson, 2020).
properties
IUPAC Name |
(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXYCHYMULCDZ-PBXRRBTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1[C@@H](CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438797 | |
Record name | (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | |
CAS RN |
156928-10-8 | |
Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156928-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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